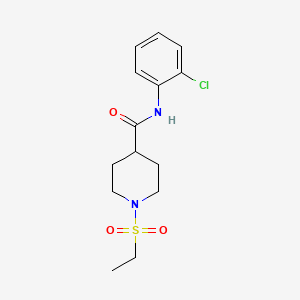![molecular formula C20H21ClFNO3 B4427685 {2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4427685.png)
{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride
Overview
Description
{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride, also known as FBA, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. FBA is a small molecule that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride acts as a fluorescent probe by binding to lysosomes in live cells. The mechanism of its binding is not fully understood, but it is believed to be due to its interaction with the lysosomal membrane. This compound has also been shown to act as a partial agonist of the serotonin 5-HT2A receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to selectively label lysosomes in live cells, making it a valuable tool for studying lysosomal biology. This compound has also been shown to act as a partial agonist of the serotonin 5-HT2A receptor, which may contribute to its potential therapeutic effects. However, the full extent of its biochemical and physiological effects is still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using {2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride in lab experiments is its specificity for lysosomes, which allows for selective labeling of lysosomal compartments. This compound is also a small molecule, making it easy to use in various applications. However, this compound has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for {2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride research. One area of interest is its potential as a therapeutic agent for various disorders, particularly those involving the serotonin 5-HT2A receptor. Another area of interest is its use as a fluorescent probe for imaging biological systems, including lysosomes and other organelles. Additionally, further studies are needed to fully understand the mechanism of this compound binding to lysosomes and its potential toxicity.
Scientific Research Applications
{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-furylmethyl)amine hydrochloride has been studied extensively for its potential application in various fields of research. One significant application is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively label lysosomes in live cells, making it a valuable tool for studying lysosomal biology. This compound has also been used as a ligand for G protein-coupled receptors, such as the serotonin 5-HT2A receptor, and has shown potential as a therapeutic agent for various disorders.
properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3.ClH/c1-23-19-6-2-4-16(12-22-13-18-5-3-11-24-18)20(19)25-14-15-7-9-17(21)10-8-15;/h2-11,22H,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPVRRHOAFCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4427647.png)
amine dihydrochloride](/img/structure/B4427653.png)
![3-(2-buten-1-yl)-8-sec-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427660.png)



![1-(2-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4427683.png)
![N-(2-ethoxyphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427694.png)



![N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4427710.png)